3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with hydrazine derivatives, followed by cyclization reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Known for its use as an intermediate in the synthesis of antithrombotic agents.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their potential biological activities.
1,5,6,7-Tetrahydro-4H-indol-4-one derivatives: These compounds are important in medicinal chemistry due to their unique structural features and biological activities.
The uniqueness of 3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific hydrazinyl and cyclopenta-thieno-pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
11-benzyl-10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C16H16N4OS/c17-19-16-18-14-13(11-7-4-8-12(11)22-14)15(21)20(16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,17H2,(H,18,19) |
InChI Key |
YORJHBGAMBQXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)CC4=CC=CC=C4 |
Origin of Product |
United States |
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